molecular formula C93H176N24 B14479699 1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)- CAS No. 68310-27-0

1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-

Cat. No.: B14479699
CAS No.: 68310-27-0
M. Wt: 1630.6 g/mol
InChI Key: IEMBUWHXCNUYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N’,N’‘-dibutyl-N’,N’'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized through a series of nucleophilic substitution reactions, where the triazine core undergoes sequential substitution with butyl and tetramethylpiperidinyl groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of triazine derivatives often involves large-scale trimerization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include disruption of metabolic processes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyanuric Acid:

Uniqueness

The uniqueness of 1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N’,N’‘-dibutyl-N’,N’'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- lies in its extensive substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

68310-27-0

Molecular Formula

C93H176N24

Molecular Weight

1630.6 g/mol

IUPAC Name

6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C93H176N24/c1-31-37-49-112(67-55-82(7,8)105-83(9,10)56-67)76-96-73(97-77(102-76)113(50-38-32-2)68-57-84(11,12)106-85(13,14)58-68)94-45-43-47-111(75-100-80(116(53-41-35-5)71-63-90(23,24)109-91(25,26)64-71)104-81(101-75)117(54-42-36-6)72-65-92(27,28)110-93(29,30)66-72)48-44-46-95-74-98-78(114(51-39-33-3)69-59-86(15,16)107-87(17,18)60-69)103-79(99-74)115(52-40-34-4)70-61-88(19,20)108-89(21,22)62-70/h67-72,105-110H,31-66H2,1-30H3,(H,94,96,97,102)(H,95,98,99,103)

InChI Key

IEMBUWHXCNUYST-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)N(CCCC)C9CC(NC(C9)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.